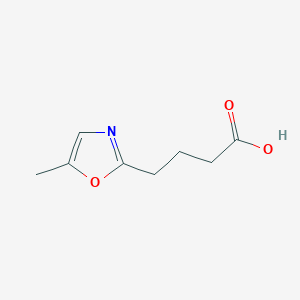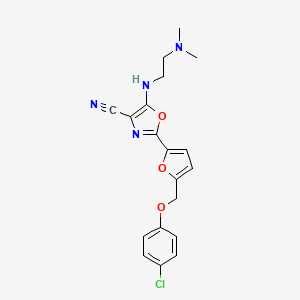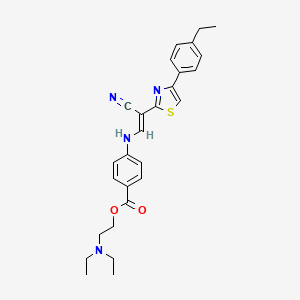![molecular formula C30H28N4O4S2 B2500939 ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 536704-75-3](/img/structure/B2500939.png)
ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves starting materials such as ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, which can be prepared under solvent-free conditions using focused microwave irradiation . This method provides a mild and efficient route to various pyrimido[1,6-a]benzimidazole derivatives. Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes involves the reaction of thiocarbamoyl derivatives with metal ions . These methods suggest that the compound could potentially be synthesized through similar pathways involving key intermediates and reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as elemental analysis, spectral analysis (UV-Vis, IR, (1)H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These techniques would likely be applicable in analyzing the molecular structure of the target compound, providing insights into its electronic configuration, bonding patterns, and overall molecular geometry.
Chemical Reactions Analysis
The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents has been studied, leading to the formation of pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also exhibit reactivity with different reagents, potentially leading to a diverse range of chemical reactions and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For instance, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized via a condensation reaction and characterized by IR, 1H NMR, MS, and elemental analysis . These characterizations provide information on the compound's stability, solubility, and potential reactivity, which are essential for understanding its behavior in various environments and potential applications.
Scientific Research Applications
Synthesis and Anticancer Activity A study by Abdel-Motaal et al. (2020) utilized a similar compound as a building block for synthesizing new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential of these compounds in cancer research Abdel-Motaal, M., Alanzy, A. L., & Asem, M. (2020). Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors. Acta chimica Slovenica, 67(2), 560-569.
Heterocyclic Synthesis for Drug Development Mohareb et al. (2004) and Shams et al. (2010) explored the reactivity of related compounds to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, as well as different heterocyclic derivatives including thiophene, thiazole, and pyrimidine rings. These studies demonstrate the compounds' utility in generating diverse heterocyclic systems with potential for drug development and biological investigations Mohareb, R., et al. (2004). Heteroatom Chemistry, 15, 300-306; Shams, H., et al. (2010). Molecules, 16, 52-73.
Antimicrobial and Antioxidant Studies Further research into the synthesis of lignan conjugates and related compounds has shown significant antimicrobial and antioxidant activities. Studies like those conducted by Raghavendra et al. (2016) indicate the potential for these synthesized compounds in treating microbial infections and as antioxidants Raghavendra, K., et al. (2016). Bioorganic & medicinal chemistry letters, 26(15), 3621-3625.
Electrochromic Properties Research by Bulut et al. (2004) on the electrochemical polymerization of compounds related to the one reveals their potential in developing electrochromic materials, demonstrating the versatility of these compounds beyond biological applications Bulut, U., et al. (2004). Journal of Macromolecular Science, Part A, 41, 937-947.
properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4S2/c1-3-38-29(37)24-20-9-5-7-11-22(20)40-27(24)32-23(35)16-39-30-33-25-19-8-4-6-10-21(19)31-26(25)28(36)34(30)18-14-12-17(2)13-15-18/h4,6,8,10,12-15,31H,3,5,7,9,11,16H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENQXQBSMJENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)C)NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)


![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
